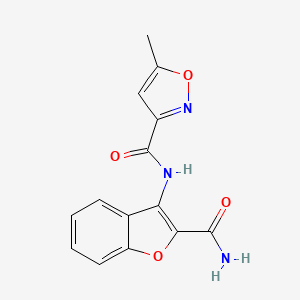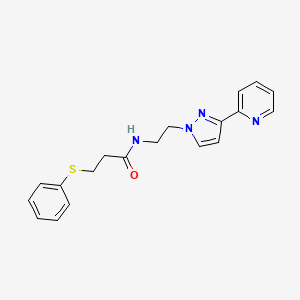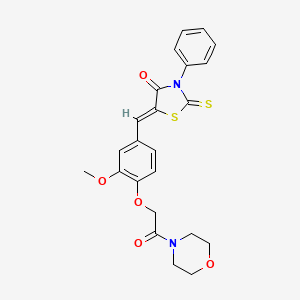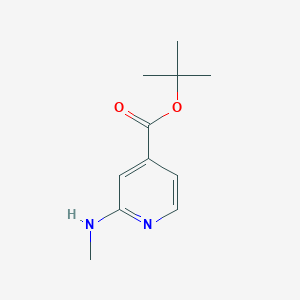![molecular formula C16H12F2N4O3 B2580773 N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2,4-difluorobenzamide CAS No. 2034321-36-1](/img/structure/B2580773.png)
N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2,4-difluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2,4-difluorobenzamide” is a compound with the molecular formula C15H14N6O4 . It has a molecular weight of 342.31 g/mol .
Synthesis Analysis
The synthesis of pyridopyrimidine derivatives, which includes the compound , has been discussed in various studies . One such method involves starting from 2,4,6-triaminopyrimidine with the sodium salt of nitromalonaldehyde .Molecular Structure Analysis
The compound has a complex structure that includes a pyridopyrimidine core . The InChI string for this compound is InChI=1S/C15H14N6O4/c22-11(9-21-12(23)4-2-6-18-21)16-7-8-20-14(24)10-3-1-5-17-13(10)19-15(20)25/h1-6H,7-9H2,(H,16,22)(H,17,19,25) .Physical And Chemical Properties Analysis
This compound has a molecular weight of 342.31 g/mol and a complexity of 646 . It has 2 hydrogen bond donors and 6 hydrogen bond acceptors . The topological polar surface area is 124 Ų .Scientific Research Applications
Molecular Structure and Stability
One of the foundational aspects of research on this compound involves understanding its molecular structure and stability. Studies have examined the conformational properties of related molecules, focusing on how specific substituents affect molecular conformation and stability. For instance, the role of pentafluorophenyl as a Lewis acid to stabilize a cis secondary amide conformation in a related molecule highlights the importance of molecular architecture in determining the compound's physical and chemical properties (Forbes et al., 2001).
Antiproliferative and Anticancer Activity
Research has also focused on the antiproliferative and anticancer activities of compounds with similar structures. A study on N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide demonstrated marked inhibition against several human cancer cell lines, showing promising anticancer activity (Huang et al., 2020). This research indicates the potential for structurally similar compounds to be used in cancer therapy.
Polymer Synthesis and Characterization
Another area of application involves the synthesis and characterization of polymers incorporating pyrimidine and dihydropyrimidine rings. Studies in this domain have explored the development of new diamines and the resulting polymers' solubility, thermal stability, and specific heat capacities (Butt et al., 2005). These findings are crucial for the advancement of materials science, offering insights into designing polymers with desirable physical and chemical properties.
Antibacterial and Antimicrobial Properties
The antibacterial and antimicrobial properties of compounds featuring the pyrimidinone and dihydropyrimidinone cores have been extensively studied. Research in this area aims to develop new antimicrobial agents that can address the growing concern of antibiotic resistance. A study on the synthesis of trifluoromethylated analogues of 4,5‐dihydroorotic acid, for example, explored the potential of these compounds to serve as new antimicrobial agents, highlighting the significance of functional groups in determining biological activity (Sukach et al., 2015).
Future Directions
properties
IUPAC Name |
N-[2-(2,4-dioxo-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]-2,4-difluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2N4O3/c17-9-3-4-10(12(18)8-9)14(23)20-6-7-22-15(24)11-2-1-5-19-13(11)21-16(22)25/h1-5,8H,6-7H2,(H,20,23)(H,19,21,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTKMRXBDYANVIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC(=O)N(C2=O)CCNC(=O)C3=C(C=C(C=C3)F)F)N=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2,4-difluorobenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-Ethylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanamide](/img/structure/B2580692.png)
![3-((4-chlorophenyl)sulfonyl)-N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)propanamide](/img/structure/B2580693.png)



![3-((pyridin-3-ylmethyl)thio)-7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B2580699.png)
![3-(3,5-Dimethoxyphenyl)-5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine](/img/structure/B2580700.png)
![3-(3-methoxypropyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2580701.png)
![2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2580702.png)


![N-[(4-cyanophenyl)carbamothioyl]-4-methylbenzamide](/img/structure/B2580707.png)

